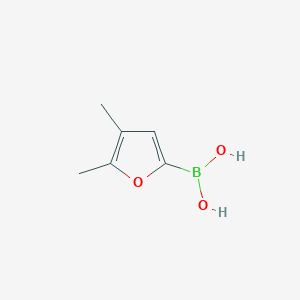

(4,5-Dimethylfuran-2-yl)boronic acid

Description

(4,5-Dimethylfuran-2-yl)boronic acid is a boronic acid derivative featuring a furan ring substituted with methyl groups at the 4- and 5-positions and a boronic acid (-B(OH)₂) moiety at the 2-position. Boronic acids are characterized by their Lewis acidity, enabling reversible covalent interactions with nucleophiles like hydroxyl or amine groups under physiological conditions . This property underpins their utility in medicinal chemistry, particularly as protease inhibitors and anticancer agents .

Properties

Molecular Formula |

C6H9BO3 |

|---|---|

Molecular Weight |

139.95 g/mol |

IUPAC Name |

(4,5-dimethylfuran-2-yl)boronic acid |

InChI |

InChI=1S/C6H9BO3/c1-4-3-6(7(8)9)10-5(4)2/h3,8-9H,1-2H3 |

InChI Key |

DQDCNDCMDJKVHD-UHFFFAOYSA-N |

Canonical SMILES |

B(C1=CC(=C(O1)C)C)(O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4,5-Dimethylfuran-2-yl)boronic acid typically involves the boronation of 4,5-dimethylfuran-2-carbaldehyde. This process can be achieved using diboronic acid derivatives under mild conditions. The reaction is usually carried out in the presence of a catalyst, such as palladium or nickel, and a base, such as potassium carbonate.

Industrial Production Methods: On an industrial scale, the production of (4,5-Dimethylfuran-2-yl)boronic acid involves large-scale boronation reactions. These reactions are optimized for efficiency and yield, often employing continuous flow reactors to ensure consistent product quality.

Chemical Reactions Analysis

(4,5-Dimethylfuran-2-yl)boronic acid: undergoes several types of reactions, including:

Oxidation: The boronic acid group can be oxidized to form boronic esters or boronic acids.

Reduction: Reduction reactions can convert the boronic acid group to boronic esters or boronic acids.

Substitution: The boronic acid group can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and sodium hypochlorite.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Nucleophiles like amines and alcohols are typically employed in substitution reactions.

Major Products Formed:

Boronic esters and boronic acids are the primary products formed from these reactions.

Scientific Research Applications

While the exact compound "(4,5-Dimethylfuran-2-yl)boronic acid" isn't directly discussed in the provided search results, the broader applications of phenylboronic acids and related boronic acid derivatives, along with furanylboronic acids, offer valuable insights. These compounds have significant potential in diverse scientific research areas, particularly in medicinal chemistry and drug delivery .

Biomedical Applications of Boronic Acids

Boronic acid compounds, especially phenylboronic acid (PBA) derivatives, are widely recognized for their ability to reversibly bind with 1,2-diols, making them useful as glucose-sensitive moieties . This property is particularly valuable in biomedical applications, such as glucose-dependent insulin delivery systems .

Drug Delivery Systems:

- Mucoadhesive Drug Delivery: Boronate-conjugated chitosan derivatives, such as those with 4-carboxyphenyl boronic acid (CS-4CPBA), have shown promise in prolonging drug residence time in mucosal routes of administration. Studies indicate that highly boronated CS exhibits the highest mucoadhesive properties, making it suitable for bladder cancer treatment by enhancing drug retention in the bladder .

- Insulin Delivery: Chitosan-4-fluorophenylboronic acid (CS-4FPBA) conjugates have been explored for insulin delivery systems. These conjugates release insulin in response to glucose concentration, showing potential as glucose-dependent insulin delivery systems. However, higher glucose concentrations can slow down release due to crosslinking with boronic acid moieties .

- Chemotherapy: 3-Carboxyphenylboronic acid (3-CPBA) decorated nanoparticles have demonstrated potential in chemotherapy applications .

Antimicrobial and Anticancer Activities: Boronic acid compounds have demonstrated antimicrobial properties against bacterial and fungal microorganisms . Specific ligands, such as B5 and B7, have shown cytotoxic activity against prostate cancer cells while maintaining the viability of healthy cells .

Other Applications:

- Bone Tissue Regeneration: Phenylboronic acids, when incorporated into composite scaffolds with chitosan and bioactive glass, show potential for treating bone tissue degeneration .

- Flame Retardants: Boron-based PBA functionalized chitosan conjugates have been synthesized for use as flame retardants .

Furanylboronic Acids

5-Formyl-2-furanylboronic acid is used as a reactant in Suzuki coupling for the synthesis of stable dye-sensitized solar cells and biologically active molecules . It is also involved in the synthesis of:

Mechanism of Action

The mechanism by which (4,5-Dimethylfuran-2-yl)boronic acid exerts its effects involves the formation of boronic esters or boronic acids, which can act as intermediates in various chemical reactions. The molecular targets and pathways involved depend on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

Comparison with Structurally Similar Boronic Acid Derivatives

Structural and Electronic Properties

Substituent effects on acidity (pKa), reactivity, and target binding are critical for boronic acids. Below is a comparative analysis with key analogs:

*Estimated pKa values based on substituent effects; electron-withdrawing groups (e.g., -F, -OCH₃) lower pKa .

Key Observations:

- Lipophilicity : The dimethylfuran derivative’s methyl groups increase hydrophobicity, favoring membrane penetration compared to polar analogs like (5-(Hydroxymethyl)furan-2-yl)boronic acid .

- Acidity : Fluorinated analogs (e.g., 4,5-difluoro derivatives) exhibit lower pKa values, enhancing their reactivity toward serine proteases and nucleophiles .

- Steric Effects : Ortho-substituted compounds (e.g., 2-fluoro-6-methoxy) show reduced inhibitory potency against enzymes like R39 penicillin-binding proteins, whereas meta-substituted derivatives exhibit improved activity .

Anticancer Activity:

- Fluorinated Analogs : 2-Fluoro-6-methoxyphenylboronic acid shows sub-micromolar cytotoxicity in triple-negative breast cancer (4T1) cells, attributed to interactions with transcription factors or kinases .

Antibacterial Activity:

- 4,5-Difluoro-2-methoxyphenylboronic acid inhibits penicillin-binding proteins (PBPs) in Streptococcus pneumoniae (IC₅₀: 20–30 µM), outperforming alkylboronic acids due to enhanced target binding .

Antiviral Activity:

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and characterization methods for (4,5-dimethylfuran-2-yl)boronic acid?

- Methodological Answer : The synthesis of arylboronic acids typically involves Suzuki-Miyaura cross-coupling or directed ortho-metalation. For furan-based analogs, protecting group strategies may be required to stabilize reactive intermediates. Characterization should include:

- NMR Spectroscopy : Key peaks include the boronic acid proton (δ ~6–8 ppm in H NMR) and distinct furan ring signals (δ ~6–7 ppm for aromatic protons). For example, substituted phenylboronic acids show upfield shifts for methyl groups (δ ~2.0–2.5 ppm) .

- Mass Spectrometry : Use MALDI-MS with 2,5-dihydroxybenzoic acid (DHB) matrix to suppress boroxine formation, enabling accurate molecular ion detection .

Q. How do steric and electronic effects of substituents influence the reactivity of (4,5-dimethylfuran-2-yl)boronic acid in cross-coupling reactions?

- Methodological Answer : Ortho-substituted boronic acids (e.g., methyl groups on furan) reduce reaction efficiency due to steric hindrance during transmetalation. Meta- and para-substitutions enhance reactivity by improving accessibility of the boron center. Computational modeling (DFT) can predict electronic effects, while high-throughput screening (e.g., IMCRs) identifies optimal building blocks .

Q. What analytical challenges arise in detecting boronic acid-diol interactions, and how are they addressed?

- Methodological Answer : Boronic acids form reversible esters with diols (e.g., sugars), but non-specific secondary interactions (e.g., hydrophobic effects) can complicate selectivity. Techniques include:

- Surface Plasmon Resonance (SPR) : Immobilize boronic acids on carboxymethyl dextran surfaces to quantify glycoprotein binding kinetics .

- Fluorescence Quenching : Use stopped-flow kinetics to measure kon/koff rates (e.g., kon ~10–10 Ms for fructose binding) .

Advanced Research Questions

Q. How can the kinetic parameters of (4,5-dimethylfuran-2-yl)boronic acid binding to biomolecules inform real-time biosensor design?

- Methodological Answer : Stopped-flow fluorescence assays reveal that binding equilibria for boronic acid-diol interactions occur within seconds (e.g., kon for fructose > tagatose > glucose). Optimize sensor response time by selecting diols with faster kon values or engineering boronic acid scaffolds to reduce steric hindrance .

Q. What strategies mitigate boroxine formation during MALDI-MS analysis of peptide-boronic acid conjugates?

- Methodological Answer : Pre-derivatize boronic acids with diols (e.g., pinacol) to stabilize cyclic esters. Alternatively, use DHB matrix for in situ adduct formation, which suppresses dehydration/trimerization. For branched peptides, MS/MS fragmentation (y/b ions) enables sequencing despite boroxine interference .

Q. How do non-covalent interactions compromise the selectivity of boronic acid-based glycoprotein capture systems?

- Methodological Answer : Secondary interactions (e.g., hydrophobic or ionic) between glycoproteins and boronic acid surfaces can reduce specificity. Mitigation strategies:

- Buffer Optimization : Use high-pH borate buffers (pH ≥ 9) to weaken non-specific binding .

- Surface Engineering : Introduce hydrophilic spacers (e.g., polyethylene glycol) to minimize hydrophobic interference .

Q. What role do boronic acids play in dynamic hydrogel design, and how is reversibility controlled?

- Methodological Answer : Boronate ester cross-linking enables pH- and sugar-responsive hydrogels. Adjust diol pKa (e.g., vicinal diols vs. catechols) to tune binding strength. For example, fructose (Kd ~10 M) provides tighter binding than glucose, enabling stimulus-triggered gel dissolution .

Key Research Gaps and Future Directions

- Mechanistic Studies : Elucidate the role of furan ring electronics in boronic acid-mediated catalysis.

- Therapeutic Applications : Screen (4,5-dimethylfuran-2-yl)boronic acid derivatives for proteasome inhibition or kinase targeting .

- Material Science : Integrate boronic acids into stimuli-responsive polymers for drug delivery .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.